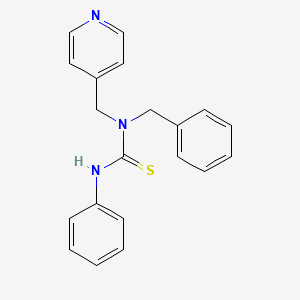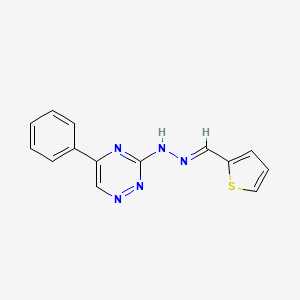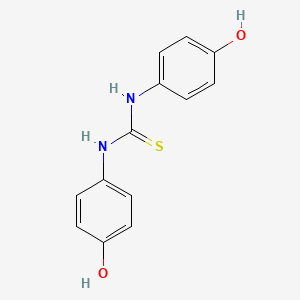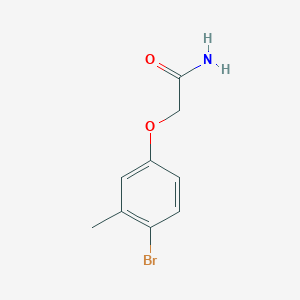
N-(2-methoxyphenyl)-4-biphenylsulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxyphenyl)-4-biphenylsulfonamide, also known as MBBS, is a chemical compound that has been widely used in scientific research. It was first synthesized in the early 2000s and has since been used in various studies to investigate its mechanism of action, biochemical and physiological effects, and potential applications.
作用機序
The mechanism of action of N-(2-methoxyphenyl)-4-biphenylsulfonamide involves its ability to bind to specific protein targets in cells. This binding can either activate or inhibit the function of these proteins, leading to various physiological effects. The specific protein targets of N-(2-methoxyphenyl)-4-biphenylsulfonamide vary depending on the research application, but often include receptors and enzymes involved in cellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-methoxyphenyl)-4-biphenylsulfonamide vary depending on the specific research application. In cancer research, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been shown to inhibit cell proliferation and induce cell death in various cancer cell lines. In neuroscience, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been shown to modulate the activity of certain receptors in the brain, leading to changes in neurotransmitter release and synaptic plasticity. In drug discovery, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been used as a scaffold to develop new drugs with improved selectivity and potency.
実験室実験の利点と制限
One advantage of using N-(2-methoxyphenyl)-4-biphenylsulfonamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, N-(2-methoxyphenyl)-4-biphenylsulfonamide is relatively easy to synthesize and purify, making it a cost-effective option for many research applications. However, one limitation of using N-(2-methoxyphenyl)-4-biphenylsulfonamide is its potential for off-target effects, as it may bind to other proteins in addition to its intended target. Additionally, the use of N-(2-methoxyphenyl)-4-biphenylsulfonamide in vivo may be limited by its poor solubility and bioavailability.
将来の方向性
There are several potential future directions for research involving N-(2-methoxyphenyl)-4-biphenylsulfonamide. One area of interest is the development of new drugs based on the N-(2-methoxyphenyl)-4-biphenylsulfonamide scaffold, with improved selectivity and efficacy. Additionally, further investigation into the specific protein targets of N-(2-methoxyphenyl)-4-biphenylsulfonamide and their role in various physiological processes may lead to new insights into disease mechanisms and potential therapeutic targets. Finally, the use of N-(2-methoxyphenyl)-4-biphenylsulfonamide in combination with other drugs or therapies may enhance its efficacy and reduce potential side effects.
合成法
The synthesis of N-(2-methoxyphenyl)-4-biphenylsulfonamide involves the reaction of 2-methoxyaniline and 4-chlorobenzenesulfonyl chloride in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain pure N-(2-methoxyphenyl)-4-biphenylsulfonamide.
科学的研究の応用
N-(2-methoxyphenyl)-4-biphenylsulfonamide has been used in various scientific research applications, including cancer research, neuroscience, and drug discovery. In cancer research, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In neuroscience, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been used to investigate the role of certain receptors in the brain and their potential as drug targets. In drug discovery, N-(2-methoxyphenyl)-4-biphenylsulfonamide has been used as a starting point for the development of new drugs with improved efficacy and safety profiles.
特性
IUPAC Name |
N-(2-methoxyphenyl)-4-phenylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3S/c1-23-19-10-6-5-9-18(19)20-24(21,22)17-13-11-16(12-14-17)15-7-3-2-4-8-15/h2-14,20H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQLRNIOERKXGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-4-phenylbenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)

![3-[5-(cyclohexylmethyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5854302.png)

![N'-[(6-methoxy-2-naphthyl)methylene]hexanohydrazide](/img/structure/B5854314.png)
![N-[2-(4-ethylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5854319.png)

![4-({[(2,3-dichlorophenyl)amino]carbonyl}amino)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5854323.png)


![N-{2-[(3-acetylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5854338.png)
![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5854360.png)
![N'-[1-(4-ethoxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5854364.png)
